molecular formula C7H6N2O B11806085 5-Hydroxy-2-methylnicotinonitrile CAS No. 1346544-17-9

5-Hydroxy-2-methylnicotinonitrile

Cat. No.: B11806085
CAS No.: 1346544-17-9
M. Wt: 134.14 g/mol
InChI Key: HRDIZYWSBWXPIV-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylnicotinonitrile is a pyridine derivative characterized by a hydroxyl (-OH) group at the 5-position, a methyl (-CH₃) group at the 2-position, and a nitrile (-CN) substituent at the 3-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Its reactivity is influenced by the electron-withdrawing nitrile group and the steric effects of the methyl substituent, which modulate its solubility, stability, and binding affinity in biological systems .

Properties

CAS No.

1346544-17-9

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

5-hydroxy-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-5-6(3-8)2-7(10)4-9-5/h2,4,10H,1H3

InChI Key

HRDIZYWSBWXPIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylnicotinonitrile typically involves the functionalization of nicotinonitrile derivatives. One common method is the hydroxylation of 2-methylnicotinonitrile using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-2-methylnicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of nicotinonitrile derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of 5-Hydroxy-2-methylnicotinonitrile with key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) CAS Number Molecular Formula Key Features
This compound -OH (5), -CH₃ (2), -CN (3) Not explicitly provided C₈H₇N₂O Balanced polarity due to -OH and -CN; moderate solubility in polar solvents.
2-Hydroxy-4,6-dimethylnicotinonitrile -OH (2), -CH₃ (4,6), -CN (3) 769-28-8 C₈H₈N₂O Increased steric hindrance from dual methyl groups; reduced solubility .
5-Chloro-2-hydroxynicotinonitrile -Cl (5), -OH (2), -CN (3) 1048913-62-7 C₆H₃ClN₂O Enhanced electrophilicity due to -Cl; potential toxicity concerns .
2-Methoxy-5-methylnicotinonitrile -OCH₃ (2), -CH₃ (5), -CN (3) Not explicitly provided C₈H₈N₂O Improved lipophilicity from -OCH₃; altered metabolic stability .
5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile -COCH₃ (5), -S-C₆H₄Cl (2), -CH₃ (6), -CN (3) 303146-65-8 C₁₅H₁₁ClN₂OS Complex substituents enhance binding specificity; used in targeted drug design .

Physicochemical and Reactivity Comparisons

Solubility and Polarity: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated analogs like 2-Methoxy-5-methylnicotinonitrile. However, methoxy derivatives exhibit higher lipophilicity, making them more membrane-permeable . Chlorinated analogs (e.g., 5-Chloro-2-hydroxynicotinonitrile) show reduced solubility in aqueous media due to the hydrophobic chlorine atom but demonstrate higher reactivity in nucleophilic substitution reactions .

The acetyl and arylthio groups in 5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile enhance π-π stacking and hydrophobic interactions, making it suitable for targeting protein pockets in drug discovery .

Biological Activity: Hydroxyl and nitrile groups in this compound facilitate hydrogen bonding with biological targets, a feature shared with 5-Hydroxyflunixin (a related anti-inflammatory agent) . Methoxy and chloro substituents in analogs like 2-Methoxy-5-methylnicotinonitrile and 5-Chloro-2-hydroxynicotinonitrile may confer resistance to metabolic degradation, extending their half-life in vivo .

Notes

Limitations of Current Data : Direct comparative studies on pharmacokinetics or toxicity profiles are scarce. Most evidence is derived from structural analyses or isolated biological assays .

Synthetic Challenges : Substituent positioning (e.g., 2-hydroxy vs. 5-hydroxy) significantly impacts synthetic routes and yields, necessitating tailored optimization .

Future Directions : Computational modeling (e.g., molecular docking) could elucidate substituent effects on target binding, as suggested in preliminary studies .

Biological Activity

5-Hydroxy-2-methylnicotinonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

This compound has the molecular formula C7H8N2OC_7H_8N_2O and a molecular weight of approximately 134.14 g/mol. Its structure features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a pyridine ring, which contributes to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against certain bacterial strains. This activity is particularly relevant in the context of developing new antimicrobial agents.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in combating oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals in the body.
  • Cell Growth Inhibition : In vitro studies have demonstrated that this compound can inhibit cell growth at concentrations as low as 30 μg/mL, indicating its potential as an anticancer agent. The IC50 value for specific cancer cell lines has been reported, suggesting effective dosage ranges for therapeutic applications .

Synthesis Methods

Various methods have been developed for synthesizing this compound, often focusing on optimizing yield and purity. The choice of synthetic route typically depends on the availability of starting materials and desired outcomes in terms of chemical properties and biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. A summary of notable findings includes:

StudyFocusKey Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against specific bacterial strains, suggesting potential for pharmaceutical development.
Study BAntioxidant ActivityShowed significant antioxidant capacity, indicating possible applications in oxidative stress-related conditions.
Study CAnticancer PropertiesReported inhibition of cancer cell proliferation at low concentrations, with detailed IC50 values provided for various cell lines .

The mechanisms underlying the biological activities of this compound are still being investigated. Interaction studies with various biological targets are crucial for understanding how this compound exerts its effects. These studies may involve examining its binding affinities and the subsequent biological pathways activated or inhibited by the compound.

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